(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
The compound (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone
is a complex organic molecule. It has a molecular formula of C18H19ClN2O
. The compound contains several functional groups, including a piperazine ring, a tetrazole ring, and a ketone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The compound contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The compound also contains a ketone group, which consists of a carbon atom double-bonded to an oxygen atom .Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of research involves the synthesis of new pyridine derivatives, including compounds similar to "(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone," and their evaluation for antimicrobial activity. These compounds exhibit variable and modest activity against investigated strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
Another research focus is on the synthesis of derivatives for anticancer and antituberculosis studies. Compounds structurally related to "this compound" have been synthesized and shown significant antituberculosis and anticancer activity, with certain derivatives displaying promising results against human breast cancer cell lines and the standard strain of M. tb H37Rv (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Interaction Studies
Further studies have explored the molecular interactions of analogous compounds with biological receptors, indicating potential applications in drug design and the development of therapeutic agents. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has been analyzed for its binding interactions with the CB1 cannabinoid receptor, offering insights into the structural requirements for receptor binding and antagonist activity (Shim et al., 2002).
Structural Characterisation
Research on novel pyrazole carboxamide derivatives, which share a similar structural framework with "this compound," includes their synthesis, structural characterization, and X-ray structure analysis. These studies provide valuable information on the molecular and crystal structures of potential therapeutic compounds (Lv, Ding, & Zhao, 2013).
Future Directions
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[2-(4-methylphenyl)tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-14-5-7-16(8-6-14)26-22-18(21-23-26)19(27)25-11-9-24(10-12-25)17-4-2-3-15(20)13-17/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOIDYNLVAUPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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